molecular formula C16H19NO3 B13771799 1-Alloc-2-benzylpiperidin-4-one

1-Alloc-2-benzylpiperidin-4-one

Cat. No.: B13771799
M. Wt: 273.33 g/mol
InChI Key: KPSMVIFUJSAYRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Alloc-2-benzylpiperidin-4-one is a chemical compound with the molecular formula C16H19NO3. It is a derivative of piperidine, a six-membered heterocyclic amine, and features an allyloxycarbonyl (Alloc) protecting group and a benzyl group attached to the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Alloc-2-benzylpiperidin-4-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-Alloc-2-benzylpiperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-Alloc-2-benzylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Alloc-2-benzylpiperidin-4-one is unique due to the presence of the Alloc protecting group, which provides additional versatility in synthetic applications. This protecting group can be selectively removed under mild conditions, allowing for further functionalization of the molecule .

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

prop-2-enyl 2-benzyl-4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C16H19NO3/c1-2-10-20-16(19)17-9-8-15(18)12-14(17)11-13-6-4-3-5-7-13/h2-7,14H,1,8-12H2

InChI Key

KPSMVIFUJSAYRV-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)N1CCC(=O)CC1CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.